6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a benzyl group and a dimethoxyphenylamino group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of the Dimethoxyphenylamino Group: This step involves the reaction of the triazine intermediate with 2,5-dimethoxyaniline under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions could target the triazine ring or the aromatic groups, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the dimethoxy groups or the amino group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halides, organometallic compounds, and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for the development of new drugs.
Industry: Possible applications in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
6-benzyl-1,2,4-triazin-3,5(2H,4H)-dione: Lacks the dimethoxyphenylamino group, which may result in different chemical and biological properties.
3-amino-6-benzyl-1,2,4-triazine: Contains an amino group instead of the dimethoxyphenylamino group, potentially altering its reactivity and applications.
2,4-diamino-6-benzyl-1,3,5-triazine: A different triazine derivative with distinct functional groups and properties.
Uniqueness
The presence of both the benzyl group and the dimethoxyphenylamino group in 6-benzyl-3-((2,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one may confer unique chemical reactivity and biological activity compared to other triazine derivatives. This combination of functional groups could enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for various scientific applications.
Properties
IUPAC Name |
6-benzyl-3-(2,5-dimethoxyanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-8-9-16(25-2)14(11-13)19-18-20-17(23)15(21-22-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQWHJOOOCNXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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